molecular formula C11H16FN3O2S B568092 (1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-yl)methanamine CAS No. 1306371-95-8

(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-yl)methanamine

Cat. No.: B568092
CAS No.: 1306371-95-8
M. Wt: 273.326
InChI Key: DHZAPEKZFYMOJV-UHFFFAOYSA-N
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Description

(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-yl)methanamine: is a chemical compound with the molecular formula C11H16FN3O2S and a molecular weight of 273 g/mol It is characterized by the presence of a fluoropyridine ring, a sulfonyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-yl)methanamine typically involves multiple steps. One common method includes the reaction of pyrrolidine with N-ethyl-N,N-diisopropylamine in dichloromethane under an inert atmosphere, followed by the addition of sulfuryl dichloride at low temperatures . The reaction mixture is then allowed to warm to room temperature, and the product is isolated through standard extraction and purification techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine ring or the piperidine moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: In chemistry, (1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Medicine: Potential medical applications include the development of new pharmaceuticals. The compound’s structure suggests it may have activity against certain biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The fluoropyridine ring and sulfonyl group are key functional groups that contribute to its activity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

  • Pyrrolidine-1-sulfonyl chloride
  • ®-3-fluoropyrrolidine-1-sulfonyl chloride
  • Methyl (S)-(l-((4-(2-(tert-butyl)-4-(2-fluoro-3-(pyrrolidine-l-sulfonamido)phenyl)thiazol-5-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate

Uniqueness: Compared to similar compounds, (1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-yl)methanamine stands out due to the presence of the fluoropyridine ring, which can enhance its biological activity and stability

Properties

IUPAC Name

[1-(5-fluoropyridin-3-yl)sulfonylpiperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O2S/c12-10-5-11(8-14-7-10)18(16,17)15-3-1-9(6-13)2-4-15/h5,7-9H,1-4,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZAPEKZFYMOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)S(=O)(=O)C2=CN=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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